molecular formula C20H21F2NO2 B3227409 (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate CAS No. 1261229-48-4

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate

Cat. No.: B3227409
CAS No.: 1261229-48-4
M. Wt: 345.4 g/mol
InChI Key: SIVUFRMHSLSRPC-UHFFFAOYSA-N
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Description

The compound (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate (synonyms: 1-(2-Fluoro-benzyl)-piperidine-2-carboxylic acid 2-fluoro-benzyl ester, SBB075672) is a piperidine-based ester featuring dual 2-fluorophenylmethyl substitutions. Its structure comprises a piperidine ring with a carboxylate ester group at the 2-position, each substituted with a 2-fluorobenzyl moiety.

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-17-9-3-1-7-15(17)13-23-12-6-5-11-19(23)20(24)25-14-16-8-2-4-10-18(16)22/h1-4,7-10,19H,5-6,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVUFRMHSLSRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)OCC2=CC=CC=C2F)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126421
Record name 2-Piperidinecarboxylic acid, 1-[(2-fluorophenyl)methyl]-, (2-fluorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-48-4
Record name 2-Piperidinecarboxylic acid, 1-[(2-fluorophenyl)methyl]-, (2-fluorophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinecarboxylic acid, 1-[(2-fluorophenyl)methyl]-, (2-fluorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate typically involves the reaction of piperidine-2-carboxylic acid with (2-fluorophenyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Functional Groups

The compound’s piperidine-2-carboxylate ester backbone distinguishes it from other fluorophenyl-containing derivatives. Key comparisons include:

Table 1: Comparative Analysis of Structural and Functional Attributes
Compound Name Core Structure Functional Groups Pharmacological Class Key Features
Target Compound Piperidine-2-carboxylate Two 2-fluorophenylmethyl esters Unknown (hypothesized CNS) High lipophilicity, ester linkage susceptibility to hydrolysis
2’-Fluoro ortho-fluorofentanyl Piperidine amide Fluorophenyl, amide Opioid analgesic Amide bond enhances metabolic stability; high μ-opioid receptor affinity
AB-FUBINACA Indazole carboxamide Fluorophenylmethyl, carboxamide Synthetic cannabinoid Indazole core with carboxamide; binds CB1/CB2 receptors
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Piperidine acetate Ethyl ester, fluorophenyl Unknown Acetate ester with differing substitution pattern; lower steric hindrance
Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo-pyridine Fluorophenyl, thiophene, methyl ester Unknown (possible kinase inhibitor) Aromatic heterocycle; enhanced π-π stacking potential

Pharmacological and Metabolic Considerations

  • Ester vs.
  • Fluorophenyl Effects: Fluorine atoms increase lipophilicity, promoting blood-brain barrier penetration. This feature is shared with 2’-fluoro ortho-fluorofentanyl but contrasts with non-fluorinated analogs .
  • Receptor Interactions: While fentanyl derivatives target opioid receptors via an anilido piperidine motif, the target compound lacks this critical pharmacophore, suggesting divergent activity . AB-FUBINACA’s indazole carboxamide structure binds cannabinoid receptors, a mechanism unlikely for the piperidine-based target .

Biological Activity

The compound (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate is a derivative of piperidine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H18F2N2O2
  • Molecular Weight : 302.33 g/mol
  • CAS Number : Not available in the current literature.

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its anti-inflammatory and analgesic properties. The structure contains two fluorinated phenyl groups that may enhance its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, derivatives of piperidine have shown IC50 values indicating their potency against COX-1 and COX-2 enzymes:

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
(2-fluorophenyl)methyl piperidine derivativeTBDTBD

The specific IC50 values for this compound are yet to be determined through empirical studies.

Structure-Activity Relationships (SAR)

The presence of fluorine atoms in the phenyl rings is hypothesized to enhance lipophilicity and improve binding affinity to biological targets. Studies on similar piperidine derivatives have shown that modifications at the piperidine nitrogen and the carboxylate group can significantly influence their biological activity.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study examined a series of piperidine derivatives, including those structurally similar to our compound, for their ability to suppress COX enzyme activity. The study reported that certain modifications led to compounds with enhanced anti-inflammatory profiles compared to standard drugs like diclofenac and celecoxib .
  • In Vivo Models : In vivo assessments using carrageenan-induced paw edema models demonstrated that compounds with similar structures exhibited significant reductions in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
  • DPP-4 Inhibition : There is emerging research into the role of piperidine derivatives in inhibiting dipeptidyl peptidase IV (DPP-4), which is crucial for managing type 2 diabetes mellitus. Compounds with structural similarities have shown promising results in lowering blood glucose levels by enhancing incretin hormone activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate

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